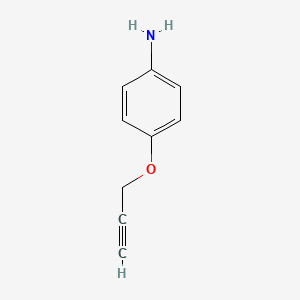

4-(2-Propynyloxy)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-prop-2-ynoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-2-7-11-9-5-3-8(10)4-6-9/h1,3-6H,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPLSLCJCSKFAMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20506271 | |

| Record name | 4-[(Prop-2-yn-1-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26557-78-8 | |

| Record name | 4-[(Prop-2-yn-1-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(prop-2-yn-1-yloxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(2-Propynyloxy)aniline CAS number 26557-78-8 properties

An In-Depth Technical Guide to 4-(2-Propynyloxy)aniline (CAS 26557-78-8): Properties, Synthesis, and Applications in Advanced Chemical Synthesis

Introduction

This compound, also known as 4-(propargyloxy)aniline, is a bifunctional organic compound that has emerged as a highly versatile building block for researchers, particularly in the fields of medicinal chemistry, polymer science, and materials development. Its structure uniquely combines an aniline core—a prevalent pharmacophore and a reactive nucleophile—with a terminal alkyne provided by a propargyl ether group. This dual functionality makes it an invaluable intermediate, especially for its ability to readily participate in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of "click chemistry".[1]

This guide serves as a technical resource for scientists and drug development professionals, offering a comprehensive overview of the core properties, synthesis, reactivity, and applications of this compound. The content moves beyond simple data recitation to explain the causality behind experimental choices, providing a framework for its effective use in the laboratory.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. It typically presents as a solid ranging in color from white to yellow or brown, and it is noted to be sensitive to both heat and air, necessitating proper storage conditions.[2][3]

| Property | Value | Reference(s) |

| CAS Number | 26557-78-8 | [1][3][4] |

| Synonyms | 4-(Propargyloxy)aniline, 4-Aminophenyl propargyl ether | [5] |

| Molecular Formula | C₉H₉NO | [1][4] |

| Molecular Weight | 147.18 g/mol | [1][3][4] |

| Appearance | White to yellow/brown crystalline powder or solid | [1][4] |

| Melting Point | 52 - 56 °C | [1][4] |

| Boiling Point | 95 °C @ 10 mmHg | [1][4] |

| Purity | Typically ≥98% (GC) | [3][4] |

| Storage Conditions | 2 - 8 °C, Inert atmosphere, Keep in dark place | [4] |

Predicted Spectroscopic Features

While publicly available, fully assigned experimental spectra are scarce, the structure of this compound allows for a confident prediction of its key spectroscopic features. These predictions should be used as a guide and confirmed with experimental data for any synthesized or procured sample.

-

¹H NMR (Proton NMR): In a solvent like CDCl₃, the spectrum is expected to show:

-

Aromatic Protons: A characteristic AA'BB' splitting pattern for the 1,4-disubstituted benzene ring, likely appearing as two distinct doublets between δ 6.6-6.9 ppm.

-

Amine Protons (-NH₂): A broad singlet, typically around δ 3.5-4.0 ppm. The chemical shift can vary with concentration and solvent.

-

Methylene Protons (-O-CH₂-): A doublet around δ 4.6 ppm, coupled to the acetylenic proton (⁴J coupling, "long-range").

-

Acetylenic Proton (-C≡C-H): A triplet around δ 2.5 ppm, coupled to the methylene protons.

-

-

¹³C NMR (Carbon NMR): The spectrum should display signals corresponding to all nine carbon atoms:

-

Aromatic Carbons: Four distinct signals in the aromatic region (δ 115-152 ppm). Two will be quaternary (C-N and C-O) and two will be CH carbons.

-

Acetylenic Carbons: Two signals, one for the terminal CH (δ ~75 ppm) and one for the internal quaternary carbon (δ ~78 ppm).

-

Methylene Carbon (-O-CH₂-): A single signal around δ 56 ppm.

-

-

IR (Infrared) Spectroscopy: Key vibrational bands should include:

-

N-H Stretch: A pair of medium-to-strong bands in the 3350-3450 cm⁻¹ region, characteristic of a primary amine.

-

C≡C-H Stretch: A sharp, strong band around 3300 cm⁻¹, indicating the terminal alkyne proton.

-

C≡C Stretch: A weak but sharp band in the 2100-2150 cm⁻¹ region.

-

C-O Ether Stretch: A strong band in the 1220-1250 cm⁻¹ region for the aryl ether linkage.

-

Protocol 1: Standard Procedure for Analytical Sample Preparation

This protocol outlines the general steps for preparing a sample of this compound for routine analysis.

-

For NMR Spectroscopy:

-

Accurately weigh 5-10 mg of the solid compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

If solubility is an issue, gentle warming or sonication may be applied. Ensure the sample is fully dissolved before analysis.

-

For quantitative NMR (qNMR), an internal standard of known purity and weight must be added.

-

-

For IR Spectroscopy:

-

Solid (ATR): Place a small amount of the solid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory and acquire the spectrum. This is the most common and straightforward method.

-

Solid (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

-

For Mass Spectrometry (MS):

-

Prepare a dilute solution (~1 mg/mL) of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Further dilute this stock solution to a final concentration of ~1-10 µg/mL for direct infusion analysis via techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Synthesis and Purification

The most direct and widely adopted method for synthesizing this compound is the Williamson ether synthesis . This classic Sₙ2 reaction involves the nucleophilic attack of the phenoxide, generated from 4-aminophenol, on an electrophilic propargyl halide.[6][7]

Reaction Rationale

The choice of reagents is critical for maximizing yield and minimizing side reactions.

-

Starting Materials: 4-Aminophenol serves as the phenolic precursor, and propargyl bromide is a common and effective electrophile.[2]

-

Base: A mild inorganic base such as potassium carbonate (K₂CO₃) is preferred over strong bases like sodium hydride (NaH).[2] This is because K₂CO₃ is sufficiently basic to deprotonate the more acidic phenolic hydroxyl group without significantly deprotonating or promoting side reactions with the less acidic aniline nitrogen.

-

Solvent: A polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) is ideal as it effectively solvates the cation of the base while not interfering with the nucleophilicity of the phenoxide, thereby facilitating the Sₙ2 mechanism.[2][8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labproinc.com [labproinc.com]

- 4. This compound [myskinrecipes.com]

- 5. This compound | 26557-78-8 | TCI AMERICA [tcichemicals.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

Technical Guide: Synthesis and Characterization of 4-(Propargyloxy)aniline

An in-depth technical guide by a Senior Application Scientist

Abstract

4-(Propargyloxy)aniline, also known as 4-aminophenyl propargyl ether, is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science.[1] Its structure incorporates a nucleophilic aniline moiety and a terminal alkyne, making it an ideal building block for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2] This guide provides a comprehensive overview of the synthesis of 4-(Propargyloxy)aniline via the Williamson ether synthesis, detailing the underlying mechanism, a field-proven experimental protocol, and a complete workflow for its characterization using modern analytical techniques. This document is intended for researchers and professionals in drug development and chemical synthesis who require a robust and reproducible methodology for obtaining and validating this key chemical intermediate.

Introduction: The Strategic Importance of 4-(Propargyloxy)aniline

The utility of a chemical building block is defined by its inherent reactivity and the molecular complexity it can introduce. 4-(Propargyloxy)aniline is exemplary in this regard. The aniline group is a precursor for a vast range of pharmaceuticals, including anti-inflammatory, antidepressant, and antibiotic agents.[3][4] The propargyl group (prop-2-yn-1-yl) provides a terminal alkyne, a highly versatile functional group.

The primary driver for the widespread use of this molecule is its role in bioorthogonal chemistry.[2] The terminal alkyne allows for highly efficient and specific covalent bond formation with azide-functionalized molecules. This "click" reaction has revolutionized drug discovery, enabling applications such as:

-

Targeted Drug Delivery: Linking cytotoxic agents to targeting moieties (e.g., antibodies, peptides) to enhance efficacy and reduce off-target effects.[3]

-

Proteolysis Targeting Chimeras (PROTACs): Serving as a key component in the linkers that bridge a target protein ligand and an E3 ligase ligand.[2]

-

Synthesis of Novel Bioactive Compounds: Rapidly generating libraries of complex molecules for high-throughput screening.[2]

Given its pivotal role, a reliable and well-characterized supply of 4-(Propargyloxy)aniline is paramount. This guide establishes a self-validating system for its synthesis and quality control.

Synthesis via Williamson Etherification: Mechanism and Rationale

The most direct and widely used method for preparing 4-(Propargyloxy)aniline is the Williamson ether synthesis.[5][6][7] This reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide).[5]

2.1. Mechanistic Rationale

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6] The choice of reactants is critical for maximizing yield and minimizing side reactions.

-

Nucleophile Formation: 4-Aminophenol serves as the alcohol precursor. Its phenolic hydroxyl group is weakly acidic. A moderately strong base, such as potassium carbonate (K₂CO₃), is sufficient to deprotonate the phenol, forming the more potent 4-aminophenoxide nucleophile. The aniline nitrogen is significantly less acidic and remains protonated under these conditions.

-

Electrophile Choice: Propargyl bromide is an excellent electrophile for this SN2 reaction. It is a primary alkyl halide, which minimizes steric hindrance and favors substitution over the competing elimination (E2) pathway.[6]

-

The SN2 Reaction: The generated 4-aminophenoxide ion attacks the carbon atom bearing the bromine in propargyl bromide. This occurs in a single, concerted step where the C-O bond is formed simultaneously as the C-Br bond is broken.[7][8]

The overall reaction is as follows:

HO-C₆H₄-NH₂ + Br-CH₂-C≡CH --(Base)--> H₂N-C₆H₄-O-CH₂-C≡CH + H-Base⁺ + Br⁻

Caption: Williamson Ether Synthesis Mechanism for 4-(Propargyloxy)aniline.

2.2. Experimental Protocol: Synthesis

This protocol is designed for robustness and scalability. Every step is included to ensure high purity and yield.

Reagents & Materials:

-

4-Aminophenol (1.0 eq)

-

Propargyl bromide (80% solution in toluene, 1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetone, anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask charged with a magnetic stir bar, add 4-aminophenol (e.g., 5.45 g, 50 mmol) and anhydrous potassium carbonate (13.8 g, 100 mmol).

-

Solvent Addition: Add 100 mL of anhydrous acetone. Stir the resulting suspension vigorously. Causality Note: Acetone is a polar aprotic solvent that effectively dissolves the organic reactants but not the inorganic base, facilitating the reaction at the solid-liquid interface.

-

Electrophile Addition: Slowly add propargyl bromide (80% solution in toluene, ~6.2 mL, 55 mmol) to the suspension at room temperature using a dropping funnel over 15 minutes. An exotherm may be observed.

-

Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 56°C) with continued stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 3:1 Hexane:EtOAc). The reaction is typically complete within 6-8 hours.[9]

-

Work-up (Quenching & Extraction): a. Cool the reaction mixture to room temperature and filter off the solid potassium carbonate and potassium bromide salts. Wash the solid cake with a small amount of acetone. b. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone. c. Redissolve the resulting residue in 100 mL of ethyl acetate. Transfer to a separatory funnel. d. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine. Causality Note: The water wash removes residual inorganic salts, and the brine wash helps to break any emulsions and begins the drying process.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: The crude product, typically a yellow to brown solid, should be purified by flash column chromatography on silica gel using a gradient eluent system (e.g., starting with 10:1 Hexane:EtOAc and gradually increasing polarity to 2:1 Hexane:EtOAc) to afford the pure product.[10]

Caption: Experimental Workflow for Synthesis and Purification.

Comprehensive Characterization: A Self-Validating Protocol

Confirmation of the product's identity and purity is non-negotiable. The following data provides a benchmark for validation.

3.1. Physical Properties

| Property | Expected Value | Source(s) |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.18 g/mol | [1] |

| Appearance | Yellow to brown solid | [1] |

| Melting Point | 52 - 56 °C | [1] |

| Purity (GC) | ≥ 98% | [1] |

3.2. Spectroscopic Analysis

3.2.1. ¹H NMR Spectroscopy (Proton NMR) Instrument: 400 MHz, Solvent: CDCl₃ Rationale: ¹H NMR confirms the presence and connectivity of all non-exchangeable protons in the molecule. The chemical shift, integration, and multiplicity of each signal are diagnostic.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 6.75 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to -O) | Protons on the aromatic ring adjacent to the electron-donating ether group are shielded. |

| ~ 6.65 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to -NH₂) | Protons adjacent to the strongly electron-donating amine group are also shielded. |

| ~ 4.60 | d, J ≈ 2.4 Hz | 2H | -O-CH₂ -C≡CH | Methylene protons adjacent to an oxygen and an alkyne. The small coupling is to the terminal alkyne proton. |

| ~ 3.60 | br s | 2H | -NH₂ | Amine protons are typically broad and their chemical shift is concentration-dependent. |

| ~ 2.50 | t, J ≈ 2.4 Hz | 1H | -C≡C-H | The terminal alkyne proton shows a characteristic triplet due to coupling with the methylene protons. |

3.2.2. Infrared (IR) Spectroscopy Technique: Attenuated Total Reflectance (ATR) Rationale: IR spectroscopy identifies the key functional groups present in the molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3350 - 3450 | Strong, two bands | Primary Amine (-NH₂) | N-H Symmetric & Asymmetric Stretch |

| ~ 3300 | Strong, sharp | Terminal Alkyne (≡C-H) | ≡C-H Stretch |

| ~ 2120 | Medium, sharp | Alkyne (-C≡C-) | C≡C Stretch |

| 1610, 1510 | Strong | Aromatic Ring | C=C Stretch |

| ~ 1230 | Strong | Aryl Ether (Ar-O-C) | C-O Asymmetric Stretch |

3.2.3. Mass Spectrometry (MS) Technique: Electrospray Ionization (ESI), Positive Mode Rationale: Mass spectrometry confirms the molecular weight of the synthesized compound. High-resolution MS (HRMS) can confirm the elemental composition.

| m/z Value | Ion | Analysis |

| 148.0757 | [M+H]⁺ | The protonated molecular ion. The calculated exact mass is 148.0757 for C₉H₁₀NO⁺. |

| 147.0684 | [M]⁺ | The molecular ion (less common in ESI). The calculated exact mass is 147.0684 for C₉H₉NO. |

Conclusion and Applications

This guide outlines a reliable and verifiable protocol for the synthesis and characterization of 4-(Propargyloxy)aniline. By following the detailed steps for Williamson ether synthesis and using the provided spectroscopic data as a benchmark, researchers can confidently produce high-purity material. The strategic importance of this molecule as a linchpin in click chemistry ensures its continued and expanding role in the development of next-generation pharmaceuticals and advanced functional materials.[1][2] Its application in creating potent antitumor compounds and specialty polymers highlights its versatility and value to the scientific community.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. bloomtechz.com [bloomtechz.com]

- 4. nbinno.com [nbinno.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. byjus.com [byjus.com]

- 8. m.youtube.com [m.youtube.com]

- 9. rsc.org [rsc.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

4-Aminophenyl propargyl ether spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Characterization of 4-Aminophenyl Propargyl Ether

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for 4-Aminophenyl propargyl ether, a molecule of interest in synthetic chemistry and drug development. As a bifunctional molecule, containing both a nucleophilic aromatic amine and a reactive terminal alkyne, its unambiguous characterization is paramount for ensuring purity and predicting reactivity. This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Synthetic Context

Understanding the synthetic origin of a compound is crucial for anticipating potential impurities that might manifest in its spectra. 4-Aminophenyl propargyl ether is commonly synthesized via a Williamson ether synthesis, reacting 4-aminophenol with propargyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone or acetonitrile.

The primary reactants and potential side-products to consider during spectral analysis include unreacted 4-aminophenol, residual propargyl bromide, and possible products of N-alkylation or dialkylation. A robust purification step, typically column chromatography, is essential to isolate the target compound.

A Technical Guide to the Solubility of 4-(2-Propynyloxy)aniline in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(2-Propynyloxy)aniline, a key intermediate in pharmaceutical and materials science applications.[1][2] While specific quantitative solubility data for this compound is not extensively published, this document establishes a predictive solubility framework based on its physicochemical properties and the fundamental principles of solvent-solute interactions. Furthermore, a detailed, robust experimental protocol is presented to enable researchers to determine precise solubility values in a range of common organic solvents. This guide is designed to be a foundational resource, empowering scientists to effectively utilize this compound in synthesis, formulation, and other research and development activities.

Introduction to this compound

This compound, also known as 4-aminophenyl propargyl ether, is a versatile chemical compound with significant applications in several scientific fields.[1] Its structure, featuring a reactive propargyl group and an aniline moiety, makes it a valuable building block in organic synthesis.[1] This compound is a key intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders, and in the synthesis of specialty polymers with enhanced thermal stability and chemical resistance.[1] Given its utility, a thorough understanding of its solubility in various organic solvents is paramount for its effective handling, reaction optimization, purification, and formulation.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₉NO | [1][2] |

| Molecular Weight | 147.18 g/mol | [1][2] |

| Appearance | Yellow to brown solid | [1] |

| Melting Point | 52-56 °C | [1][2] |

| Boiling Point | 95 °C / 10 mmHg | [1][2] |

| CAS Number | 26557-78-8 | [1] |

Predicting the Solubility Profile of this compound

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3] The molecular structure of this compound contains both polar and non-polar regions, suggesting a nuanced solubility profile.

-

Polar Characteristics : The aniline group (-NH₂) can participate in hydrogen bonding, both as a donor and an acceptor. The ether oxygen in the propynyloxy group can also act as a hydrogen bond acceptor. These features suggest solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, DMSO).

-

Non-Polar Characteristics : The benzene ring and the hydrocarbon chain of the propargyl group are non-polar. These components will favor interactions with non-polar and weakly polar solvents through van der Waals forces.

Based on these structural features, a predicted solubility profile in common organic solvents can be proposed.

Predicted Solubility of this compound:

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | Hydrogen bonding with the -NH₂ and ether oxygen. |

| Ethanol | Polar Protic | High | Similar to methanol, capable of hydrogen bonding. |

| Acetone | Polar Aprotic | High | Dipole-dipole interactions and hydrogen bond acceptance. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong dipole-dipole interactions and hydrogen bond acceptance. |

| Dichloromethane (DCM) | Moderately Polar Aprotic | Moderate to High | Dipole-dipole interactions with the polar groups. |

| Tetrahydrofuran (THF) | Moderately Polar Aprotic | Moderate to High | Can accept hydrogen bonds and has a non-polar component. |

| Toluene | Non-Polar Aromatic | Moderate | Favorable interactions with the benzene ring. |

| Hexane | Non-Polar Aliphatic | Low | Dominated by non-polar interactions, but the polar groups will limit solubility. |

| Water | Polar Protic | Low | The non-polar benzene ring and hydrocarbon chain will likely make it only slightly soluble in water, similar to aniline.[4] |

Experimental Determination of Solubility: A Validated Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable gravimetric method for determining the solubility of this compound.[5]

3.1. Materials and Equipment

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm)

-

Pipettes and syringes

-

Oven

3.2. Experimental Workflow

The process involves creating a saturated solution, separating the undissolved solid, and then determining the concentration of the dissolved solute.

Caption: Experimental workflow for the gravimetric determination of solubility.

3.3. Step-by-Step Procedure

-

Preparation of Saturated Solution : To a series of vials, add a known volume (e.g., 5.0 mL) of each organic solvent to be tested. Add an excess amount of this compound to each vial, ensuring that undissolved solid remains visible.

-

Equilibration : Seal the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the solutions for at least 24 hours to ensure that equilibrium is reached.

-

Sample Collection and Filtration : After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a precise volume (e.g., 2.0 mL) of the clear supernatant using a syringe. Attach a 0.45 µm syringe filter and dispense the filtered solution into a pre-weighed vial.

-

Solvent Evaporation and Measurement : Record the weight of the vial containing the filtered solution. Place the vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-70 °C). Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator and weigh it again.

-

Calculation : The solubility can be calculated using the following formula:

Solubility (mg/mL) = (Mass of vial with dried solute - Mass of empty vial) / Volume of filtered supernatant

Factors Influencing Solubility

The solubility of this compound is a result of the interplay between its molecular structure and the properties of the solvent.

Caption: Key intermolecular forces governing solubility.

-

Hydrogen Bonding : The ability of the aniline -NH₂ group to donate hydrogen bonds and the ether oxygen to accept them is a primary driver of solubility in protic solvents like methanol and ethanol.

-

Dipole-Dipole Interactions : In polar aprotic solvents such as acetone and DMSO, the permanent dipoles of the solvent molecules interact favorably with the polar C-N and C-O bonds of the solute.

-

Van der Waals Forces : In non-polar solvents like hexane and toluene, weaker London dispersion forces are the main interactions. The aromatic ring of this compound will have favorable π-π stacking interactions with aromatic solvents like toluene.

Safety and Handling

This compound should be handled with appropriate safety precautions. It is known to cause skin and serious eye irritation.[6]

-

Personal Protective Equipment (PPE) : Wear protective gloves, eye protection, and a lab coat when handling this compound.

-

Handling : Handle in a well-ventilated area to avoid inhalation. Wash hands thoroughly after handling.

-

Storage : Store in a cool, dry place, preferably in a refrigerator between 2-8 °C.[1][2] It may be sensitive to heat and air.[7]

Conclusion

While readily available quantitative data on the solubility of this compound is limited, a strong predictive understanding can be derived from its molecular structure. This guide provides the theoretical foundation and a practical, validated experimental protocol for researchers to determine its solubility in a variety of organic solvents. This information is critical for the effective application of this versatile compound in pharmaceutical development, polymer chemistry, and organic synthesis.

References

An In-Depth Technical Guide to 4-(2-Propynyloxy)aniline: Properties, Reactivity, and Applications

Abstract: 4-(2-Propynyloxy)aniline, also known as 4-aminophenyl propargyl ether, is a bifunctional aromatic compound of significant interest in chemical synthesis and drug discovery. Its structure uniquely combines a nucleophilic aniline moiety with a terminal alkyne, rendering it a versatile building block for a multitude of chemical transformations. The propargyl ether group, in particular, serves as a highly efficient handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the cornerstone of "click chemistry." This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application, and insights into its role as a molecular linker and synthetic intermediate.

Physicochemical and Spectroscopic Profile

This compound is typically a solid at room temperature, with a color ranging from white to yellow or brown, contingent on purity.[1][2][3] It is crucial for researchers to consider its sensitivity to both heat and air, which necessitates specific storage conditions to maintain its integrity.[2][4]

Physical Properties

A summary of the key physical properties is presented in Table 1. While specific quantitative solubility data is not widely published, a qualitative assessment can be inferred from its molecular structure. The polar aniline group suggests solubility in polar organic solvents like DMSO and methanol, while the overall aromatic and hydrocarbon character likely permits solubility in solvents like chloroform and ethyl acetate. It is expected to have low solubility in non-polar solvents such as hexanes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 4-(prop-2-yn-1-yloxy)aniline | [5] |

| Synonyms | 4-(Propargyloxy)aniline, 4-Aminophenyl propargyl ether | [1][6] |

| CAS Number | 26557-78-8 | [1][2] |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.18 g/mol | [1] |

| Appearance | Yellow to brown solid; White crystalline powder | [1][3] |

| Melting Point | 52-56 °C | [1][7] |

| Boiling Point | 95 °C @ 10 mmHg | [1][7] |

| Purity (Typical) | ≥ 98% (GC) | [1] |

| Inferred Solubility | Soluble in DMSO, Methanol, Chloroform; Sparingly soluble in water | N/A |

Expected Spectroscopic Data

Characterization of this compound relies on standard spectroscopic techniques. Table 2 outlines the expected chemical shifts and absorption bands based on its functional groups.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Position | Assignment |

| ¹H NMR | Singlet (1H) | ~2.5 ppm | Acetylenic proton (C≡C-H ) |

| Singlet (2H) | ~3.6-3.8 ppm | Amino protons (-NH₂ ) | |

| Doublet (2H) | ~4.6 ppm | Methylene protons (-O-CH₂ -C≡CH) | |

| Doublet (2H) | ~6.7 ppm | Aromatic protons ortho to -NH₂ | |

| Doublet (2H) | ~6.8 ppm | Aromatic protons ortho to -O- | |

| ¹³C NMR | Alkyne Carbon | ~75 ppm | -O-CH₂-C ≡CH |

| Alkyne Carbon | ~78 ppm | -O-CH₂-C≡C H | |

| Methylene Carbon | ~56 ppm | -O-C H₂-C≡CH | |

| Aromatic Carbons | ~115-116 ppm | C-H carbons | |

| Aromatic Carbon | ~141 ppm | C-NH₂ | |

| Aromatic Carbon | ~152 ppm | C-O | |

| FTIR | N-H Stretch | 3300-3500 cm⁻¹ (two bands) | Primary amine |

| ≡C-H Stretch | ~3300 cm⁻¹ (sharp) | Terminal alkyne | |

| C≡C Stretch | ~2120 cm⁻¹ (weak) | Alkyne | |

| C-O-C Stretch | 1220-1260 cm⁻¹ | Aryl ether | |

| C=C Stretch | 1500-1600 cm⁻¹ | Aromatic ring | |

| C-H Bending | ~830 cm⁻¹ | 1,4-disubstituted benzene |

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from its two distinct reactive sites: the aniline amine and the terminal alkyne. This bifunctionality allows for orthogonal chemical modifications, making it a valuable linker and synthetic intermediate.

The Propynyloxy Group: A Gateway to Click Chemistry

The terminal alkyne of the propynyloxy moiety is the molecule's most celebrated feature. It is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[8] This reaction is characterized by its high efficiency, mild reaction conditions, and exceptional functional group tolerance, allowing for the rapid and reliable covalent ligation of the aniline derivative to any azide-bearing molecule.[8] The product is a highly stable 1,4-disubstituted 1,2,3-triazole ring, a common and valuable scaffold in medicinal chemistry.[9] This "click" reaction is a cornerstone of bioconjugation, materials science, and drug discovery.[9]

The Aniline Moiety: A Versatile Nucleophile and Precursor

The primary aromatic amine (aniline) group is a potent nucleophile and a versatile synthetic handle. It can readily undergo a wide range of classical organic reactions, including:

-

Acylation/Amidation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Alkylation: Nucleophilic attack on alkyl halides.

-

Diazotization: Conversion to a diazonium salt with nitrous acid, which can then be used in Sandmeyer-type reactions to introduce a variety of substituents (e.g., -OH, -CN, -X).

This dual reactivity allows for a strategic, stepwise functionalization. For instance, the aniline can first be modified, followed by a click reaction on the alkyne, or vice versa, providing immense flexibility in the synthesis of complex molecules.

Experimental Protocols

The following protocols are provided as validated, field-proven methodologies for the synthesis and application of this compound.

Protocol 1: Synthesis via Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 4-aminophenol and propargyl bromide. The causality behind this choice is the Williamson ether synthesis, a robust and high-yielding method for forming ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[10] The phenolic proton of 4-aminophenol is significantly more acidic than the amine protons, allowing for selective deprotonation with a suitable base like potassium carbonate to form the phenoxide nucleophile.

Materials:

-

4-Aminophenol

-

Propargyl bromide (80% solution in toluene is common)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-aminophenol (1.0 eq) in anhydrous DMF.

-

Base Addition: Add anhydrous potassium carbonate (1.5-2.0 eq) to the solution. The mixture will be a suspension.

-

Alkylation: While stirring vigorously, add propargyl bromide (1.1 eq) dropwise to the suspension at room temperature.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-aminophenol starting material is consumed.

-

Workup: Cool the reaction to room temperature. Pour the mixture into water and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or by flash column chromatography on silica gel to yield pure this compound.

Protocol 2: Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details a general procedure for coupling this compound with an azide-functionalized molecule (R-N₃). The self-validating nature of this protocol lies in the high specificity of the reaction; the formation of the triazole product is almost guaranteed if the catalyst is active and the starting materials are present.

Materials:

-

This compound

-

Azide-containing compound (R-N₃)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent system (e.g., DMSO/water, t-BuOH/water)

Procedure:

-

Preparation: In a vial, dissolve this compound (1.0 eq) and the azide compound (R-N₃, 1.0-1.2 eq) in the chosen solvent system (e.g., a 1:1 mixture of DMSO and water).

-

Catalyst Preparation: In a separate small vial, prepare fresh aqueous solutions of CuSO₄·5H₂O (e.g., 0.1 M) and sodium ascorbate (e.g., 0.5 M). Sodium ascorbate acts as the in-situ reducing agent to generate the active Cu(I) catalyst from the more stable Cu(II) salt.

-

Reaction Initiation: To the solution of the alkyne and azide, add the CuSO₄ solution (0.01-0.05 eq, i.e., 1-5 mol%).

-

Reduction: Immediately following the copper addition, add the sodium ascorbate solution (0.1-0.2 eq). The solution may change color, indicating catalyst formation.

-

Reaction: Stir the reaction mixture at room temperature for 2-12 hours. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the resulting triazole product by flash chromatography or recrystallization as needed.

Safety and Handling

This compound requires careful handling due to its potential hazards.

-

Health Hazards: The compound is known to cause skin irritation and serious eye irritation.[11][12] It may also cause respiratory irritation and is considered harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11] All handling should be performed in a well-ventilated area or a chemical fume hood.

-

Storage Conditions: Store in a tightly sealed container in a cool, dark place, typically between 2-8 °C.[1][6][7] The material is sensitive to heat and air, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation and oxidation.[2][4]

Conclusion

This compound stands out as a powerful and versatile chemical tool. Its bifunctional nature, combining the reactivity of an aniline with the click-ready terminal alkyne, provides a robust platform for the synthesis of complex molecular architectures. For researchers in drug development, polymer chemistry, and materials science, this compound offers an efficient and modular approach to molecular construction.[1][12] Understanding its properties, reactivity, and handling requirements, as detailed in this guide, is paramount to leveraging its full synthetic potential.

References

- 1. rsc.org [rsc.org]

- 2. web.pdx.edu [web.pdx.edu]

- 3. Synthesis and anti-inflammatory evaluation of 4-anilinofuro[2,3-b]quinoline and 4-phenoxyfuro[2,3-b]quinoline derivatives. Part 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. SID 253661141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [myskinrecipes.com]

- 8. chemeo.com [chemeo.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. toku-e.com [toku-e.com]

- 11. researchgate.net [researchgate.net]

- 12. instanano.com [instanano.com]

An In-Depth Technical Guide to 4-(2-Propynyloxy)aniline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Workhorse of Modern Chemistry

In the vast landscape of chemical synthesis, certain molecules, while not always in the spotlight, serve as indispensable tools for innovation. 4-(2-Propynyloxy)aniline, also known as 4-aminophenyl propargyl ether, is a prime example of such a molecule. Its unassuming structure, featuring a reactive terminal alkyne and a versatile aniline moiety, belies its significant role as a building block in diverse fields ranging from medicinal chemistry to materials science. This guide provides a comprehensive technical overview of this compound, from its fundamental synthesis and characterization to its advanced applications, offering insights for researchers and developers seeking to leverage its unique chemical attributes.

Section 1: Genesis of a Versatile Building Block: Synthesis and History

While the precise first synthesis of this compound is not prominently documented in historical chemical literature, its preparation is a straightforward application of classic organic reactions. The most common and efficient method for its synthesis is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.

In the case of this compound, the synthesis commences with the deprotonation of 4-aminophenol using a suitable base, such as potassium carbonate, to form the more nucleophilic phenoxide ion. This is followed by the introduction of propargyl bromide, which undergoes a nucleophilic substitution (SN2) reaction with the phenoxide to yield the desired product. Acetone is a commonly employed solvent for this reaction due to its ability to dissolve the reactants and its suitable boiling point for refluxing the reaction mixture[1].

The aniline functional group in the starting material remains largely unreactive under these conditions, allowing for the selective formation of the ether linkage. This synthetic route is not only efficient but also utilizes readily available and cost-effective starting materials, making this compound an accessible building block for a wide range of chemical endeavors.

Experimental Protocol: Synthesis of this compound[1]

Materials:

-

4-Aminophenol

-

Propargyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-aminophenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 5 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion of the reaction, filter the mixture to remove potassium carbonate and other insoluble salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

-

Dry the final product over anhydrous sodium sulfate.

Diagram of the Synthesis Workflow:

References

Unveiling the Reactivity of 4-(2-Propynyloxy)aniline: A Theoretical and Practical Guide for Advanced Synthesis

Introduction: The Strategic Importance of 4-(2-Propynyloxy)aniline in Modern Drug Discovery and Materials Science

This compound, also known as 4-aminophenyl propargyl ether, is a versatile bifunctional molecule that has garnered significant attention in the fields of medicinal chemistry, polymer science, and materials science.[1][2] Its unique molecular architecture, featuring a nucleophilic aniline ring and a reactive terminal alkyne, provides a powerful platform for the synthesis of complex molecular scaffolds. The aniline moiety serves as a key building block for a multitude of heterocyclic systems and is amenable to a wide range of aromatic substitution reactions. Simultaneously, the propargyl group offers a gateway to highly efficient and selective transformations such as cycloaddition reactions (most notably "click chemistry") and transition-metal-catalyzed cross-coupling reactions.[3][4] This dual reactivity makes this compound an invaluable intermediate in the development of novel pharmaceuticals, functional polymers, and advanced materials with tailored electronic and physical properties.[1]

This in-depth technical guide provides a comprehensive exploration of the reactivity of this compound from both a theoretical and practical standpoint. By integrating computational insights with field-proven experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the synthetic potential of this remarkable molecule.

Part 1: Unraveling the Electronic Landscape: A Theoretical Perspective on Reactivity

To rationally design synthetic strategies involving this compound, a fundamental understanding of its electronic structure is paramount. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to examine the molecule's properties and predict its chemical behavior.

Molecular Orbital Analysis: Identifying the Frontiers of Reactivity

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region of highest electron density and is associated with the molecule's ability to act as a nucleophile or electron donor. Conversely, the LUMO represents the region most susceptible to nucleophilic attack, indicating its electrophilic character.

For this compound, DFT calculations reveal that the HOMO is predominantly localized on the aniline ring, specifically at the nitrogen atom and the ortho and para positions. This is a classic characteristic of aniline derivatives, where the lone pair of electrons on the nitrogen atom delocalizes into the aromatic π-system, increasing its electron density and activating it towards electrophilic attack.[5][6] The LUMO, on the other hand, is expected to have significant contributions from the antibonding π* orbitals of the alkyne and the aromatic ring.

Electrostatic Potential Mapping: Visualizing Reactive Hotspots

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within a molecule. Regions of negative electrostatic potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP surface would clearly show a region of high negative potential around the nitrogen atom of the amino group and on the aromatic ring at the ortho and para positions relative to the amino group. The terminal hydrogen of the alkyne, being slightly acidic, would exhibit a region of positive electrostatic potential. This visualization reinforces the predictions from FMO analysis, highlighting the key sites for different types of chemical transformations.

Part 2: A Practical Guide to Key Transformations

The theoretical insights into the electronic structure of this compound provide a solid foundation for understanding its reactivity in a variety of important organic reactions. This section details the experimental protocols for several key transformations, providing a bridge between theory and practice.

The Power of the Alkyne: Cycloaddition and Cross-Coupling Reactions

The terminal alkyne of this compound is a versatile functional group that enables participation in a range of powerful C-C and C-heteroatom bond-forming reactions.

The CuAAC reaction is a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless. This reaction provides an exceptionally efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[7][8] The resulting triazole ring is a stable and often biologically active scaffold.

Experimental Protocol: Synthesis of a 1,2,3-Triazole Derivative

This protocol outlines a general procedure for the CuAAC reaction between this compound and an organic azide.

| Step | Procedure | Causality and Insights |

| 1 | In a reaction vessel, dissolve this compound (1.0 eq) and the desired organic azide (1.0-1.2 eq) in a suitable solvent system (e.g., a mixture of t-butanol and water). | The choice of solvent is crucial for solubilizing both reactants. A protic co-solvent like water often accelerates the reaction. |

| 2 | To this solution, add a copper(II) sulfate pentahydrate solution (0.01-0.1 eq) followed by a freshly prepared solution of sodium ascorbate (0.05-0.2 eq). | Sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst in situ from the more stable Cu(II) salt.[9] This avoids the need to handle air-sensitive Cu(I) reagents. |

| 3 | Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). | The reaction is typically rapid, often reaching completion within a few hours. |

| 4 | Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). | The workup procedure is designed to remove the copper catalyst and other water-soluble byproducts. |

| 5 | Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. | These steps ensure the removal of residual water from the organic phase. |

| 6 | Purify the crude product by column chromatography on silica gel to afford the desired 1,2,3-triazole. | Purification is necessary to isolate the product from any unreacted starting materials or minor side products. |

The Sonogashira coupling is a powerful palladium- and copper-catalyzed cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[4][10] This reaction is instrumental in the synthesis of substituted alkynes and conjugated systems.

Experimental Protocol: Sonogashira Coupling with an Aryl Halide

| Step | Procedure | Causality and Insights |

| 1 | To a degassed solution of the aryl halide (1.0 eq) in a suitable solvent (e.g., triethylamine or a mixture of toluene and an amine base), add this compound (1.1-1.5 eq). | The amine acts as both a solvent and a base to neutralize the hydrogen halide formed during the reaction. Degassing is critical to prevent the oxidation of the palladium(0) catalyst. |

| 2 | Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, 0.01-0.05 eq) and the copper(I) co-catalyst (e.g., CuI, 0.02-0.1 eq). | The palladium catalyst is the primary actor in the catalytic cycle, while the copper co-catalyst facilitates the formation of a copper acetylide intermediate, which accelerates the reaction.[10] |

| 3 | Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor its progress by TLC or GC-MS. | The reaction temperature is dependent on the reactivity of the aryl halide. |

| 4 | Upon completion, cool the reaction to room temperature, filter off any solids, and concentrate the filtrate. | Filtration removes the insoluble salts formed during the reaction. |

| 5 | Purify the crude product by column chromatography on silica gel. | This step isolates the desired coupled product. |

Leveraging the Aniline Ring: Electrophilic Aromatic Substitution

The electron-donating amino group of this compound strongly activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles primarily to the ortho and para positions.[11][12] Since the para position is already substituted, electrophilic attack will occur at the ortho positions.

Experimental Protocol: Bromination of this compound

| Step | Procedure | Causality and Insights |

| 1 | Dissolve this compound (1.0 eq) in a suitable solvent (e.g., acetic acid or a chlorinated solvent). | The choice of solvent can influence the reactivity and selectivity of the bromination. |

| 2 | Cool the solution in an ice bath and slowly add a solution of bromine (2.0-2.2 eq) in the same solvent. | The high reactivity of the aniline ring means that the reaction often proceeds rapidly even at low temperatures. Using a slight excess of bromine ensures complete conversion. Polysubstitution is highly likely due to the activating nature of the amino group. |

| 3 | Stir the reaction mixture at low temperature for a specified time and then allow it to warm to room temperature. | Monitoring the reaction by TLC is essential to determine the optimal reaction time and prevent over-bromination. |

| 4 | Quench the reaction by adding a solution of sodium thiosulfate to consume any excess bromine. | This step is crucial for safety and to prevent further unwanted reactions during workup. |

| 5 | Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent. | Neutralization is necessary to remove the acidic solvent and facilitate extraction. |

| 6 | Wash the organic layer, dry it, and concentrate it to obtain the crude product. | Standard workup procedures to isolate the brominated product. |

| 7 | Purify the product by recrystallization or column chromatography. | Purification will separate the desired dibromo-substituted product from any monobrominated or starting material. |

Part 3: Data Summary and Visualization

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₉H₉NO | [1][2] |

| Molecular Weight | 147.18 g/mol | [1][2] |

| Melting Point | 52-56 °C | [1][2] |

| Boiling Point | 95 °C / 10 mmHg | [1] |

| Appearance | Yellow to brown solid | [1] |

Conclusion

This compound stands as a testament to the power of strategic molecular design. Its dual functionality, stemming from the electron-rich aniline ring and the versatile terminal alkyne, opens up a vast landscape of synthetic possibilities. By understanding the interplay of its electronic properties, as elucidated by theoretical studies, and by mastering the practical application of key transformations, researchers can unlock the full potential of this valuable building block. This guide has provided a framework for this understanding, integrating computational rationale with actionable experimental protocols. It is our hope that this comprehensive overview will inspire and facilitate the next wave of innovation in drug discovery, materials science, and beyond, all built upon the remarkable reactivity of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. benchchem.com [benchchem.com]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. Aniline [cms.gutow.uwosh.edu]

- 6. thaiscience.info [thaiscience.info]

- 7. interchim.fr [interchim.fr]

- 8. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 9. broadpharm.com [broadpharm.com]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. byjus.com [byjus.com]

- 12. scribd.com [scribd.com]

Unlocking New Frontiers: A Technical Guide to the Research Potential of 4-(2-Propynyloxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Versatile Scaffolding Molecule

In the landscape of chemical synthesis and drug discovery, the strategic design of molecular building blocks is paramount. 4-(2-Propynyloxy)aniline, a seemingly unassuming aromatic amine, presents itself as a molecule of significant interest, possessing a unique trifecta of reactive sites: a nucleophilic aniline, a versatile terminal alkyne, and an ether linkage. This guide will serve as an in-depth exploration of the untapped research potential of this compound, moving beyond its established applications to propose novel avenues of investigation in medicinal chemistry, materials science, and synthetic methodology. As senior application scientists, our goal is to not only present what is known but to illuminate what is possible, providing a roadmap for innovation.

The core value of this compound lies in its inherent modularity. The aniline group serves as a classical precursor for a myriad of pharmaceuticals and polymers, while the propargyl group is a gateway to the highly efficient and bioorthogonal "click" chemistry reactions.[1][2] This dual functionality allows for the sequential or orthogonal derivatization of the molecule, enabling the construction of complex molecular architectures with tailored properties. This guide will delve into specific, actionable research areas where this compound can serve as a pivotal starting material.

I. Drug Discovery and Medicinal Chemistry: Beyond a Simple Intermediate

While this compound is recognized as an intermediate in pharmaceutical synthesis, its potential as a core scaffold for novel therapeutics remains largely unexplored.[3] The presence of the aniline moiety is particularly significant, as it is a key pharmacophore in a wide range of approved drugs, most notably in the class of kinase inhibitors.

A. "Clickable" 4-Anilinoquinazoline Kinase Inhibitors

The 4-anilinoquinazoline scaffold is the cornerstone of numerous FDA-approved kinase inhibitors targeting the epidermal growth factor receptor (EGFR) and other kinases implicated in cancer.[1][4] The aniline fragment of these drugs occupies the ATP-binding site of the kinase, forming crucial hydrogen bonds. We propose the use of this compound in the synthesis of a new generation of "clickable" 4-anilinoquinazoline inhibitors.

Scientific Rationale: The propargyl group provides a bioorthogonal handle for post-synthetic modification via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry.[5] This would allow for the facile attachment of various functionalities, such as:

-

Targeting Ligands: Conjugation to antibodies, peptides, or small molecules that recognize tumor-specific antigens could lead to the development of highly targeted drug delivery systems.

-

Solubilizing Groups: Attachment of polyethylene glycol (PEG) or other hydrophilic moieties can improve the pharmacokinetic properties of the drug candidate.

-

Fluorescent Probes: "Clicking" on a fluorescent dye would enable the creation of powerful research tools for studying drug-target engagement and cellular localization.

Experimental Workflow: Synthesis of a "Clickable" 4-Anilinoquinazoline

Caption: Synthetic route to functionalized kinase inhibitors.

Protocol: Synthesis of N-(4-(2-propynyloxy)phenyl)-6,7-dimethoxyquinazolin-4-amine

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and 4-chloro-6,7-dimethoxyquinazoline (1.0 eq.) in isopropanol.

-

Reaction Conditions: Add a catalytic amount of hydrochloric acid. Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. The product will precipitate out of solution. Filter the solid, wash with cold isopropanol, and dry under vacuum to yield the desired "clickable" 4-anilinoquinazoline.

B. Prodrug Strategies Leveraging the Propargyl Ether

The propargyl ether linkage in this compound introduces an intriguing possibility for prodrug design. This ether bond can be cleaved under specific physiological conditions to release an active therapeutic agent.

Scientific Rationale: The cleavage of propargyl ethers can be triggered by various stimuli, including changes in pH or the presence of specific enzymes.[6] This allows for the design of prodrugs that are activated selectively in the tumor microenvironment, which is often characterized by lower pH and altered enzyme expression. This strategy could be employed to mask a phenolic hydroxyl group on a potent but toxic drug, rendering it inactive until it reaches the target site.

II. Advanced Materials Science: Functional Polymers and Surfaces

The dual functionality of this compound makes it an excellent monomer for the synthesis of novel functional polymers with applications in electronics, sensing, and biomaterials.

A. Conducting Polymers with "Clickable" Side Chains

Polyaniline is a well-known conducting polymer, and its properties can be tuned by substituting the aniline monomer.[7] The electropolymerization of this compound would result in a conducting polymer with pendant propargyl groups.

Scientific Rationale: These pendant alkyne groups can be subsequently modified using click chemistry, allowing for the covalent attachment of a wide range of molecules to the polymer backbone. This opens up possibilities for:

-

Chemical Sensors: Immobilization of specific receptors or enzymes onto the polymer surface could lead to the development of highly sensitive and selective chemical sensors.[8]

-

Biocompatible Coatings: Grafting of biocompatible polymers like PEG could be used to create antifouling surfaces for biomedical implants.

-

Functional Electrodes: Attachment of electroactive molecules could enhance the performance of batteries and supercapacitors.

Experimental Workflow: Electropolymerization and Functionalization

Caption: Fabrication of a functionalized polymer film.

Protocol: Electropolymerization of this compound

-

Electrolyte Preparation: Prepare a solution of 0.1 M this compound in 1 M sulfuric acid.

-

Electrochemical Setup: Use a three-electrode cell with a platinum or glassy carbon working electrode, a platinum wire counter electrode, and a saturated calomel reference electrode (SCE).

-

Polymerization: Cycle the potential between -0.2 V and +1.0 V vs. SCE at a scan rate of 50 mV/s for 20-30 cycles. A green polymer film will deposit on the working electrode.

-

Washing: After polymerization, rinse the electrode with deionized water and dry under a stream of nitrogen.

III. Novel Synthetic Methodologies: A Gateway to Heterocyclic Scaffolds

The strategic placement of the aniline and propargyl groups in this compound makes it an ideal precursor for the synthesis of various heterocyclic compounds, which are prevalent in pharmaceuticals and natural products.

A. Intramolecular Cyclization to Benzofurans and Indoles

The ortho-alkynyl aniline motif is a well-established precursor for the synthesis of indoles and other nitrogen-containing heterocycles through intramolecular cyclization.[9][10] While this compound itself does not possess this ortho relationship, it can be readily modified to do so.

Scientific Rationale: A Claisen rearrangement of this compound would yield 2-allyl-4-aminophenol, which can then be further manipulated to create precursors for intramolecular cyclization. Alternatively, the aniline nitrogen can participate in transition-metal-catalyzed cyclization reactions with the alkyne.

B. Sonogashira Coupling for the Synthesis of Substituted Alkynes

The terminal alkyne of this compound is a prime substrate for the Sonogashira coupling reaction, a powerful method for the formation of carbon-carbon bonds between sp-hybridized and sp2-hybridized carbon atoms.[11]

Scientific Rationale: This reaction allows for the coupling of this compound with a wide variety of aryl and vinyl halides. The resulting diarylalkynes are valuable intermediates in organic synthesis and can be used to construct more complex molecular architectures. The aniline group can be further derivatized before or after the coupling reaction, providing a high degree of synthetic flexibility.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₉H₉NO | [3] |

| Molecular Weight | 147.18 g/mol | [3] |

| Melting Point | 52-56 °C | [3] |

| Boiling Point | 95 °C / 10 mmHg | [3] |

| Purity | ≥98% | [1] |

Conclusion: A Call to Exploration

This compound is far more than a simple chemical intermediate. Its unique combination of reactive functional groups positions it as a highly versatile platform for innovation across multiple scientific disciplines. From the development of next-generation targeted cancer therapies to the fabrication of advanced functional materials, the potential applications of this molecule are vast and exciting. This guide has outlined several promising research avenues, providing both the scientific rationale and practical experimental starting points. It is our hope that this will inspire researchers to explore the full potential of this remarkable building block and, in doing so, push the boundaries of what is currently achievable in their respective fields.

References

- 1. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Cationic Pd(ii)-catalyzed cyclization of N-tosyl-aniline tethered alkynyl ketones initiated by hydropalladation of alkynes: a facile way to 1,2-dihydro or 1,2,3,4-tetrahydroquinoline derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines [organic-chemistry.org]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

safety and handling precautions for 4-(2-Propynyloxy)aniline

An In-depth Technical Guide to the Safe Handling of 4-(2-Propynyloxy)aniline for Researchers and Drug Development Professionals

Foreword: A Proactive Approach to Chemical Safety

In the fast-paced environment of research and drug development, the imperative to innovate is matched by the absolute necessity of ensuring the safety of our scientific personnel. This guide is intended to provide a comprehensive, in-depth understanding of the . As a Senior Application Scientist, my objective is not merely to list procedures, but to instill a deep-seated understanding of the "why" behind each recommendation. A proactive safety culture is built on a foundation of knowledge and a thorough appreciation of the chemical's intrinsic properties and potential hazards. This document moves beyond a standard Safety Data Sheet (SDS) to offer practical insights and a framework for self-validating safety protocols, empowering researchers to work confidently and securely.

Section 1: Understanding the Hazard Profile of this compound

This compound, with CAS Number 26557-78-8, is a bifunctional molecule incorporating both an aromatic amine (aniline) and a terminal alkyne (propargyl ether).[1][2] This unique structure makes it a valuable building block in medicinal chemistry and materials science. However, it is this very combination of functional groups that dictates its specific hazard profile. A thorough understanding of the risks associated with each component is paramount to its safe handling.

The Aniline Moiety: Systemic Toxicity and Methemoglobinemia

The primary toxicological concern with this compound stems from its aniline core. Anilines are readily absorbed through the skin, inhalation, and ingestion.[3][4] The insidious nature of aniline toxicity lies in its metabolic activation. The parent compound is not the primary toxic agent; rather, it is metabolized in the liver to N-phenylhydroxylamine.[5][6] This metabolite is a potent oxidizing agent that targets the iron in hemoglobin, converting it from the ferrous (Fe²⁺) state to the ferric (Fe³⁺) state. This oxidized form of hemoglobin is known as methemoglobin, which is incapable of binding and transporting oxygen.[7][8]

The resulting condition, methemoglobinemia, leads to a functional anemia and tissue hypoxia, even in the presence of adequate atmospheric oxygen.[7][8] The clinical signs of methemoglobinemia can be delayed for several hours after exposure and include cyanosis (a bluish discoloration of the skin and mucous membranes), headache, dizziness, fatigue, and in severe cases, respiratory distress, collapse, and death.[3][9][10] It is crucial to recognize that the characteristic "chocolate brown" appearance of the blood is a key diagnostic indicator.[11]

Furthermore, chronic exposure to aniline has been linked to damage to the spleen, liver, and kidneys, and it is classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency (EPA).[12]

The Propargyl Ether Moiety: Reactivity and Explosion Hazard

The propargyl group (a terminal alkyne) introduces a different set of hazards related to reactivity. Propargyl ethers are known to be thermally sensitive and can undergo hazardous decomposition, especially at elevated temperatures.[2] More critically, they have the potential to form explosive peroxides upon exposure to air, particularly when stored for extended periods.[13][14] This peroxide formation is a significant risk, as these compounds can be sensitive to heat, shock, or friction, leading to violent decomposition or explosion.[14]

The terminal alkyne functionality can also undergo exothermic and potentially explosive polymerization, which can be initiated by heat, bases, or certain metal catalysts.[15] Therefore, the storage conditions and compatibility of this compound with other reagents must be carefully managed.

Section 2: Essential Safety and Handling Protocols

The following protocols are designed to be self-validating systems, meaning that adherence to them inherently minimizes the risks identified in the previous section.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Given the high potential for skin absorption of the aniline moiety, appropriate PPE is the first and most critical line of defense.

| PPE Item | Specification | Rationale |

| Gloves | Nitrile or neoprene, double-gloved | Provides a robust barrier against skin contact. Double-gloving is recommended to mitigate the risk of tears or punctures. |

| Eye Protection | Chemical splash goggles and a face shield | Protects against splashes and vapors. A face shield offers an additional layer of protection for the entire face. |

| Lab Coat | Flame-resistant, fully buttoned | Protects the body from splashes and should be flame-resistant due to the potential flammability of organic solvents used with the compound. |

| Respiratory Protection | Use in a certified chemical fume hood | A fume hood is the primary means of controlling inhalation exposure. For situations where a fume hood is not feasible (e.g., cleaning large spills), a NIOSH-approved respirator with organic vapor cartridges is required. |

Prudent Laboratory Practices: A Step-by-Step Workflow

-

Preparation and Pre-Work Checklist:

-

Verify the functionality of the chemical fume hood.

-

Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

-

Prepare all necessary reagents and equipment before handling the compound to minimize the duration of active handling.

-

Have a designated waste container for this compound and any contaminated materials.

-

-

Handling and Dispensing:

-

Always handle this compound within a certified chemical fume hood.

-

When weighing the solid, do so in the fume hood. If a balance is not available inside the hood, use a tared, sealed container to transport the compound to the balance and back to the hood.

-

Avoid creating dust. If the material is a fine powder, handle it with extra care to prevent aerosolization.

-

Use compatible tools (e.g., glass or stainless steel spatulas). Avoid contact with strong oxidizing agents, strong acids, and certain metals that could catalyze decomposition.[14][16]

-

-

Reaction Setup and Monitoring:

-

If heating a reaction containing this compound, use a well-controlled heating source such as an oil bath with a temperature controller. Do not heat directly on a hot plate.

-

Ensure that reactions are conducted in a closed system or under an inert atmosphere if there is a risk of peroxide formation or reaction with air.

-

Monitor the reaction for any signs of an uncontrolled exotherm.

-

-

Post-Work and Decontamination:

-

Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., ethanol or acetone), followed by soap and water.

-

Dispose of all contaminated materials, including gloves and disposable lab coats, in the designated hazardous waste container.

-

Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

-

Storage and Waste Management: Long-Term Safety

-

Storage:

-

Store this compound in a tightly sealed, clearly labeled container.

-

The recommended storage condition is in a refrigerator.[2]

-

Store under an inert gas (e.g., argon or nitrogen) to prevent peroxide formation.[2]

-

Store away from heat, light, and incompatible materials such as strong oxidizing agents and acids.[14][16]

-

Periodically check for the formation of peroxides, especially if the container has been opened and stored for an extended period.

-

-

Waste Disposal:

-